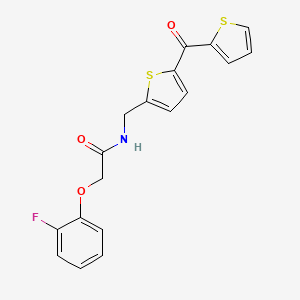

2-(2-fluorophenoxy)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide

Description

2-(2-fluorophenoxy)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide is a structurally complex acetamide derivative featuring a fluorophenoxy group and a thiophene-2-carbonyl-substituted thiophene moiety. This compound’s design likely targets applications in medicinal chemistry, leveraging halogenated aromatic and heterocyclic motifs common in bioactive molecules.

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO3S2/c19-13-4-1-2-5-14(13)23-11-17(21)20-10-12-7-8-16(25-12)18(22)15-6-3-9-24-15/h1-9H,10-11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADDSUXADSHDYCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of 2-fluorophenol: This can be achieved by the fluorination of phenol using a fluorinating agent such as hydrogen fluoride or a fluorinating reagent like Selectfluor.

Synthesis of 2-(2-fluorophenoxy)acetic acid: The 2-fluorophenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2-fluorophenoxy)acetic acid.

Formation of the acetamide: The 2-(2-fluorophenoxy)acetic acid is then converted to its corresponding acyl chloride using a reagent like thionyl chloride. This acyl chloride is then reacted with 5-(thiophene-2-carbonyl)thiophene-2-ylmethylamine to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene rings can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the thiophene-2-carbonyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom in the fluorophenoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.

Substitution: Nucleophiles (amines, thiols), polar aprotic solvents like dimethylformamide, elevated temperatures.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones from the thiophene rings.

Reduction: Formation of alcohols from the carbonyl group.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-fluorophenoxy)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies focus on its interaction with biological targets and its effects on cellular processes.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds. Research includes its pharmacokinetics, pharmacodynamics, and toxicity profiles.

Industry: Utilized in the development of new materials and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide ()

- Structure: Features a cyano group on the thiophene ring and a simple thiophen-2-yl acetamide backbone.

- Synthesis: Two-step process involving activation of 2-(thiophen-2-yl)acetic acid to its chloride, followed by coupling with 2-aminothiophene-3-carbonitrile.

- Key Differences: The absence of fluorophenoxy and thiophene-carbonyl groups reduces its aromatic complexity compared to the target compound. The cyano group may improve solubility but limit membrane permeability .

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()

- Structure : Dichlorophenyl and thiazolyl substituents.

- Synthesis: Carbodiimide-mediated coupling of 2,6-dichlorophenylacetic acid with 2-aminothiazole.

- Key Differences : Thiazole ring replaces thiophene, and dichlorophenyl substituents offer distinct electronic effects. The crystal structure reveals intermolecular N–H⋯N hydrogen bonds, suggesting solid-state stability differences .

N-{[5-(Dimethylsulfamoyl)thiophen-2-yl]methyl}-2-(4-fluorophenyl)acetamide ()

- Structure : Includes a dimethylsulfamoyl group on thiophene and a 4-fluorophenyl acetamide.

- The 4-fluorophenyl vs. 2-fluorophenoxy substitution alters steric and electronic profiles .

Pharmacological and Physicochemical Properties

Lipophilicity and Bioavailability

- The target compound’s fluorophenoxy group increases logP compared to non-halogenated analogs (e.g., ’s cyano derivative). This may enhance blood-brain barrier penetration but reduce aqueous solubility.

- Thiophene-carbonyl-thiophene systems (target compound) likely exhibit higher metabolic stability than esters or simple amides due to resonance stabilization .

Receptor Interactions

- Thiazole-containing analogs () show coordination abilities, hinting at metal-binding applications absent in purely thiophene-based structures .

Biological Activity

2-(2-fluorophenoxy)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide, with the CAS number 1421497-13-3, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 375.4 g/mol. The structure features a fluorinated phenoxy group and a thiophene moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways.

Inhibition of Enzymatic Activity

Preliminary studies suggest that the compound may act as an inhibitor for certain enzymes. For instance, compounds with similar structures have shown inhibitory effects on α-l-fucosidases, which are important in glycan metabolism. The presence of the fluorine atom in the phenoxy group is known to enhance potency and selectivity in enzyme inhibition .

Biological Activity Studies

Recent research has focused on evaluating the anticancer potential of this compound due to its structural similarities with known anticancer agents.

Case Study: Anticancer Activity

In vitro studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds containing thiophene rings have been reported to induce apoptosis in cancer cells by disrupting mitochondrial function and inducing oxidative stress .

Data Table: Biological Activity Summary

| Activity | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Anticancer | HeLa (cervical cancer) | 1.4 | Apoptosis induction |

| Anticancer | BxPC-3 (pancreatic cancer) | 0.50 | Mitochondrial disruption |

| Enzyme Inhibition | α-l-fucosidase | 0.012 | Competitive inhibition |

Structure-Activity Relationship (SAR)

The structure-activity relationship of the compound indicates that modifications to the phenoxy and thiophene groups can significantly affect biological activity. The introduction of fluorine enhances lipophilicity and stability, which are crucial for effective cellular uptake and interaction with target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.